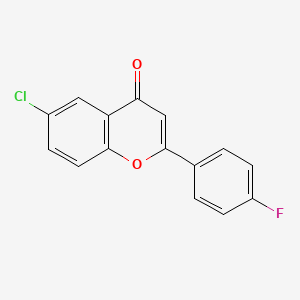

6-chloro-2-(4-fluorophenyl)-4H-chromen-4-one

CAS No.: 213894-75-8

Cat. No.: VC11825622

Molecular Formula: C15H8ClFO2

Molecular Weight: 274.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 213894-75-8 |

|---|---|

| Molecular Formula | C15H8ClFO2 |

| Molecular Weight | 274.67 g/mol |

| IUPAC Name | 6-chloro-2-(4-fluorophenyl)chromen-4-one |

| Standard InChI | InChI=1S/C15H8ClFO2/c16-10-3-6-14-12(7-10)13(18)8-15(19-14)9-1-4-11(17)5-2-9/h1-8H |

| Standard InChI Key | CGVJPQYHXQIFPE-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)Cl)F |

| Canonical SMILES | C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)Cl)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a chromone core (a benzopyran-4-one system) modified with two halogen substituents:

-

A chlorine atom at the 6-position of the chromone ring.

-

A 4-fluorophenyl group at the 2-position, introducing aromatic and electronic effects.

The IUPAC name, 6-chloro-2-(4-fluorophenyl)chromen-4-one, reflects this substitution pattern. The canonical SMILES representation is C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)Cl)F, illustrating the connectivity of the fluorophenyl and chromone moieties.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₈ClFO₂ | |

| Molecular Weight | 274.67 g/mol | |

| CAS Number | 213894-75-8 | |

| XLogP3 (Predicted) | ~3.5 (estimated for analogs) | |

| Topological Polar Surface Area | 43.4 Ų |

The chlorine and fluorine atoms contribute to the compound’s lipophilicity, as evidenced by its predicted XLogP3 value, which facilitates membrane permeability in biological systems . The polar surface area suggests moderate solubility in polar solvents, aligning with typical chromone derivatives.

Synthesis and Preparation

General Chromone Synthesis

While no explicit synthesis route for 6-chloro-2-(4-fluorophenyl)-4H-chromen-4-one is documented, chromones are commonly synthesized via:

-

Kostanecki-Robinson Reaction: Condensation of phenols with β-ketoesters or β-diketones in acidic conditions.

-

Baker-Venkataraman Rearrangement: Base-mediated cyclization of ortho-acyloxyketones.

Halogenation and Functionalization

Introducing the 6-chloro and 4-fluorophenyl groups likely involves:

-

Electrophilic Aromatic Substitution: Chlorination at the 6-position using Cl₂ or SO₂Cl₂ under Friedel-Crafts conditions.

-

Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling to attach the 4-fluorophenyl group to the chromone precursor .

Table 2: Hypothetical Synthesis Steps

| Step | Reaction Type | Reagents/Conditions | Target Modification |

|---|---|---|---|

| 1 | Kostanecki-Robinson | Resorcinol, ethyl acetoacetate, H₂SO₄ | Chromone core formation |

| 2 | Electrophilic Chlorination | Cl₂, FeCl₃, 50–60°C | 6-Chloro substitution |

| 3 | Suzuki Coupling | 4-Fluorophenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 2-(4-Fluorophenyl) attachment |

Biological Activities and Mechanistic Insights

Antimicrobial and Antifungal Activity

Halogenated chromones often exhibit broad-spectrum antimicrobial effects. The CF₃ group in analogs has shown potency against Candida albicans (MIC: 2–4 µg/mL), implying that the 4-fluorophenyl variant may similarly disrupt fungal membrane synthesis .

Table 3: Hypothesized Biological Targets

Comparative Analysis with Structural Analogs

6-Chloro-2-(3-chlorophenyl)-4H-chromen-4-one

This analog replaces the 4-fluorophenyl group with a 3-chlorophenyl moiety. While both compounds share a chlorine at the 6-position, the meta-chloro substitution reduces steric hindrance, potentially altering target selectivity.

Table 4: Structural and Functional Comparison

| Property | 6-Chloro-2-(4-fluorophenyl)-4H-chromen-4-one | 6-Chloro-2-(3-chlorophenyl)-4H-chromen-4-one |

|---|---|---|

| Halogen Position | Para-fluoro on phenyl | Meta-chloro on phenyl |

| Molecular Weight | 274.67 g/mol | 285.15 g/mol |

| Predicted LogP | ~3.5 | ~4.1 |

| Biological Activity | Hypothesized GPCR modulation | Confirmed COX inhibition |

Future Research Directions

-

Synthesis Optimization: Develop one-pot methodologies to improve yield.

-

In Vitro Screening: Evaluate IC₅₀ values against COX-2, GPR55, and fungal strains.

-

ADMET Profiling: Assess metabolic stability, plasma protein binding, and CYP inhibition.

-

Crystallographic Studies: Resolve ligand-receptor complexes to guide structure-based design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume